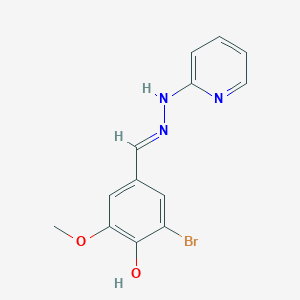![molecular formula C22H27NO5 B6055833 (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6055833.png)
(2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone, also known as DPM, is a synthetic compound that belongs to the class of phenylpiperidine derivatives. DPM has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone has been shown to exhibit anticonvulsant and analgesic effects in animal models. It has also been found to reduce inflammation and oxidative stress. (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone has been shown to improve cognitive function in animal models of Alzheimer's disease and depression.
実験室実験の利点と制限
(2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone has several advantages for lab experiments. It is easy to synthesize and has a high purity level. However, (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone has a short half-life and is rapidly metabolized in the body, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone. Further research is needed to fully understand the mechanism of action of (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone. Clinical trials are needed to determine the safety and efficacy of (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone in humans. Additionally, the potential use of (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone in the treatment of other neurological disorders should be explored.
Conclusion:
In conclusion, (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone is a synthetic compound with potential therapeutic applications. It exhibits anticonvulsant, analgesic, and anti-inflammatory properties. (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. Further research is needed to fully understand the mechanism of action of (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone and its potential therapeutic applications.
合成法
(2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with 2-hydroxy-6-methoxybenzylamine to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 3-chloromethylpiperidine hydrochloride to give the final product, (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone.
科学的研究の応用
(2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. (2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
特性
IUPAC Name |
(2,4-dimethoxyphenyl)-[1-[(2-hydroxy-6-methoxyphenyl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-26-16-9-10-17(21(12-16)28-3)22(25)15-6-5-11-23(13-15)14-18-19(24)7-4-8-20(18)27-2/h4,7-10,12,15,24H,5-6,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVWVPVJPHHMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2CCCN(C2)CC3=C(C=CC=C3OC)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-ethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6055756.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-4-oxo-4-phenylbutanamide](/img/structure/B6055767.png)

![1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6055778.png)
![ethyl 3-(4-fluorobenzyl)-1-[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6055785.png)
![2-(3-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6055786.png)
![4-methoxy-N-({1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6055787.png)

![11,11-dimethyl-6-(methylthio)-3,4,11,12-tetrahydro-2H,9H-pyrano[4',3':4,5]thieno[3,2-e]pyrimido[1,2-c]pyrimidine hydrochloride](/img/structure/B6055800.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6055806.png)
methanone](/img/structure/B6055807.png)
![2-[4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6055812.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B6055815.png)
